![molecular formula C13H14BrNO4 B1522490 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid CAS No. 1305712-39-3](/img/structure/B1522490.png)

3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid

Overview

Description

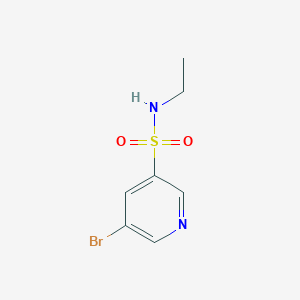

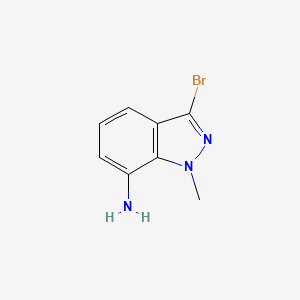

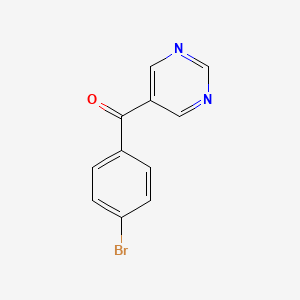

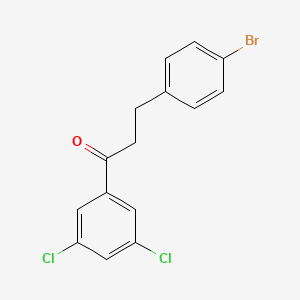

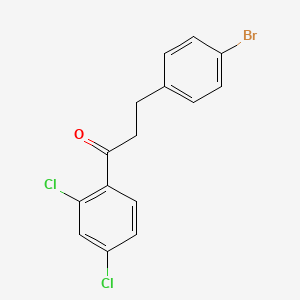

“3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid” is a chemical compound with the CAS Number: 1305712-39-3 . Its IUPAC name is 4-{[2-(4-bromophenyl)-1-methyl-2-oxoethyl]amino}-4-oxobutanoic acid . The compound has a molecular weight of 328.16 .

Molecular Structure Analysis

The InChI code for the compound is 1S/C13H14BrNO4/c1-8(15-11(16)6-7-12(17)18)13(19)9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16)(H,17,18) . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like density, melting point, and boiling point are not available in the current resources.Scientific Research Applications

Carbonic Anhydrase Inhibition

Cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols incorporating bromophenol moieties, have been investigated for their inhibitory effects on the carbonic anhydrase enzyme (CA). These compounds, including derivatives closely related to 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid, exhibited significant inhibition against human CA isoenzymes, demonstrating their potential in medical applications related to disorders involving carbonic anhydrase activity. The study presents new bromophenol derivatives as potent inhibitors, with specific compounds showing Ki values in the low nanomolar range, indicating their high effectiveness against CA isoenzymes I and II, and moderate inhibition against CA IX and XII (Boztaş et al., 2015).

Catalysis in CO2 Reduction

The addition of weak Bronsted acids to iron(0) tetraphenylporphyrins significantly improves the catalysis of CO2 reduction, offering a pathway for the efficient conversion of CO2 to valuable products like carbon monoxide and formic acid. This research highlights the potential of incorporating compounds similar to this compound in catalytic systems for environmental applications, specifically in reducing CO2 emissions and exploring new avenues for carbon capture and utilization (Bhugun, Lexa, & Savéant, 1996).

Organic Dyes for DSSCs

The development of D-π-A-π-A architectured organic chromophores for Dye-Sensitized Solar Cells (DSSCs) involves compounds with structures related to this compound. These chromophores demonstrate the importance of structural design in achieving high photovoltaic performance, with certain derivatives showing promising conversion efficiencies. This work contributes to the advancement of renewable energy technologies by providing insights into the molecular engineering of organic dyes for efficient solar energy conversion (Naik et al., 2017).

Renewable Building Blocks for Materials Science

Phloretic acid, a compound structurally related to the target molecule, has been explored as a renewable building block for the synthesis of polybenzoxazine, a class of high-performance polymers. This research showcases the potential of naturally occurring phenolic compounds in enhancing the reactivity of molecules toward the formation of advanced materials, offering sustainable alternatives to traditional petrochemical-based precursors (Trejo-Machin et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

4-[[1-(4-bromophenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO4/c1-8(15-11(16)6-7-12(17)18)13(19)9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGXOYPDYCWYET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Br)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate](/img/structure/B1522426.png)

![2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B1522429.png)

![2-(1-(Tert-Butoxycarbonyl)-5-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid](/img/structure/B1522430.png)